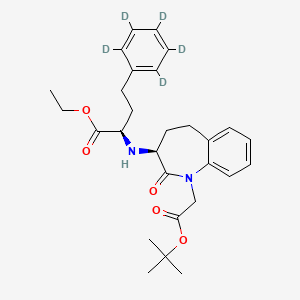

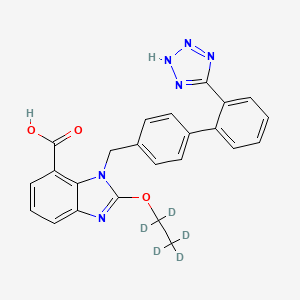

Candesartan-d5

Overview

Description

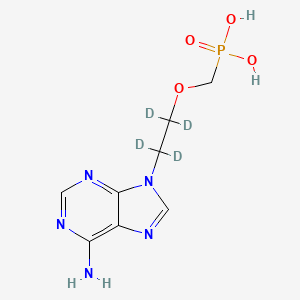

Candesartan-d5 is the deuterium labeled version of Candesartan . Candesartan is an angiotensin II receptor antagonist used to treat high blood pressure (hypertension) in adults and children 1 to 16 years of age . It works by blocking the action of a substance in the body that causes the blood vessels to tighten. As a result, Candesartan relaxes the blood vessels, lowering blood pressure and increasing the supply of blood and oxygen to the heart .

Molecular Structure Analysis

The molecular formula of this compound is C24H15D5N6O3 . Its molecular weight is 445.48 g/mol .Scientific Research Applications

Cancer Treatment : Candesartan has been found to sensitize lung adenocarcinoma to TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) treatment by inhibiting autophagy and recruiting death receptors, suggesting potential use in overcoming TRAIL resistance in lung adenocarcinoma patients (Rasheduzzaman & Park, 2018).

Insulin Resistance and Hypertension : A study demonstrated that candesartan improves insulin sensitivity and attenuates the sodium-retaining action of hyperinsulinaemia in patients with essential hypertension (Higashiura et al., 1999).

Environmental Impact : Research on the degradation pathway of candesartan during water treatment processes revealed the formation of potentially toxic degradation byproducts, highlighting the need for careful management of such pharmaceutical compounds in the environment (Luongo et al., 2021).

Drug Delivery Systems : Development of self-nanoemulsifying drug delivery systems (SNEDDS) loaded with candesartan cilexetil showed promising results in improving the drug's bioavailability and therapeutic efficacy in treating hypertension and heart failure (AboulFotouh et al., 2017).

Bladder Cancer : Candesartan inhibited bladder tumor growth in a xenograft model, suggesting a potential role as an angiogenic inhibitor in bladder cancer treatment (Kosugi et al., 2006).

Testicular Toxicity : Candesartan showed protective effects against cisplatin-induced testicular toxicity, suggesting its potential use in mitigating the gonadotoxic side effects of chemotherapy (Sherif & Sarhan, 2019).

Elderly Hypertension and Cognitive Function : A study on elderly hypertensive patients revealed that candesartan-based treatment reduced major cardiovascular events and maintained cognitive function, suggesting benefits for this demographic (Lithell et al., 2003).

Renal Function and Protection : Candesartan was shown to have favorable effects on renal function and protect the kidney in several models of renal injury, highlighting its potential in renoprotection (Morsing, 1999).

Cardiovascular Health : Research indicates that candesartan can ameliorate acute myocardial infarction in rats, suggesting its potential application in cardiovascular diseases (Lin et al., 2015).

Mechanism of Action

Target of Action

Candesartan-d5, also known as Candesartan, primarily targets the angiotensin II type 1 receptor (AT1) . Angiotensin II is a potent vasoconstrictor, and its interaction with AT1 receptors plays a crucial role in regulating blood pressure . By blocking these receptors, Candesartan prevents the blood pressure increasing effects of angiotensin II .

Mode of Action

Candesartan selectively blocks the binding of angiotensin II to AT1 receptors in many tissues, including vascular smooth muscle and the adrenal glands . This inhibition prevents the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Biochemical Pathways

Candesartan’s action primarily affects the renin-angiotensin-aldosterone system (RAAS) . By blocking the AT1 receptors, Candesartan inhibits the effects of angiotensin II, leading to vasodilation, reduced secretion of vasopressin, decreased production and secretion of aldosterone, and reduced renal reabsorption of sodium . These changes contribute to a decrease in blood pressure .

Pharmacokinetics

Candesartan cilexetil, the prodrug of Candesartan, is rapidly converted to Candesartan during absorption in the gastrointestinal tract . The apparent oral clearance of Candesartan is 0.25 L/h/kg after a single dose in healthy individuals . The drug is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route . The half-life of Candesartan is approximately 3.5 to 4 hours .

Result of Action

At the molecular level, Candesartan has been shown to reduce intracellular calcium overload and lipid accumulation, which can alleviate insulin resistance . At the cellular level, it has been found to prevent glutamate-induced changes in the expression of several hundred genes . These effects contribute to Candesartan’s therapeutic benefits in conditions such as hypertension and heart failure .

Action Environment

Environmental factors can influence the action of Candesartan. For instance, genetic polymorphisms in the CYP2C9 enzyme, which metabolizes Candesartan, can affect the drug’s pharmacokinetics and consequently its efficacy . Furthermore, the environmental risk of Candesartan is considered insignificant, with a Predicted Environmental Concentration (PEC) / Predicted No Effect Concentration (PNEC) ratio of 1.9 x 10-3 .

Safety and Hazards

Future Directions

Candesartan and its derivatives, including Candesartan-d5, continue to be the subject of research due to their potential therapeutic benefits . For instance, a recent study showed that Candesartan has beneficial effects on attenuating insulin resistance . Future research may focus on further exploring these benefits and developing new therapeutic applications for Candesartan and its derivatives.

Biochemical Analysis

Biochemical Properties

Candesartan-d5 interacts with various biomolecules, including enzymes and proteins. It is known to be a potent antagonist of the angiotensin II type 1 (AT1) receptor . It competes with angiotensin II for binding to the AT1 receptor, thereby inhibiting the vasoconstrictive and aldosterone-secreting effects of angiotensin II .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to ameliorate insulin resistance and hepatosteatosis by reducing intracellular calcium overload and lipid accumulation . It also has anti-fibrosis and antioxidant efficacy, which has been demonstrated in cardiovascular disease studies .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on gene expression. It selectively blocks the binding of angiotensin II to the AT1 receptor in many tissues, including vascular smooth muscle and the adrenal glands . This inhibits the AT1-mediated vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in an overall decrease in blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown long-lasting antihypertensive effects . It has been found to be safe with no significant difference in safety measures over time . Moreover, it has been associated with increases in cerebrospinal fluid Aβ40 and Aβ42, reflecting lower brain amyloid accumulation over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, it has been found to reduce lesion volume and improve motor and memory function after traumatic brain injury in mice . The specific dosage effects in animal models can vary and should be further investigated.

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 2C9 (CYP2C9) enzyme or uridine diphosphate glucurinosyltransferase 1A3, or excreted in an unchanged form through urine, biliary tract, and feces .

Transport and Distribution

This compound is mainly cleared by the kidneys, and to a smaller extent by the biliary or intestinal route . The apparent oral clearance of this compound is 0.25 L/h/kg after a single dose in healthy individuals .

Properties

IUPAC Name |

2-(1,1,2,2,2-pentadeuterioethoxy)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N6O3/c1-2-33-24-25-20-9-5-8-19(23(31)32)21(20)30(24)14-15-10-12-16(13-11-15)17-6-3-4-7-18(17)22-26-28-29-27-22/h3-13H,2,14H2,1H3,(H,31,32)(H,26,27,28,29)/i1D3,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTQMVQVXFRQIKW-ZBJDZAJPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00661852 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189650-58-5 | |

| Record name | 2-[(~2~H_5_)Ethyloxy]-1-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1H-benzimidazole-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00661852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-N-[[dimethyl(phenyl)silyl]methoxy]-2-phenylethanimine](/img/structure/B562669.png)